3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid

Description

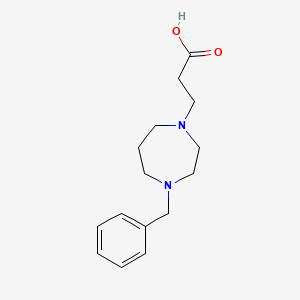

Structure

3D Structure

Properties

IUPAC Name |

3-(4-benzyl-1,4-diazepan-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c18-15(19)7-10-16-8-4-9-17(12-11-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEQNHHLPIGJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)CC2=CC=CC=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid typically involves the reaction of 1,4-diazepane with benzyl chloride to form 4-benzyl-1,4-diazepane. This intermediate is then reacted with acrylonitrile to introduce the propanoic acid group, followed by hydrolysis to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyl group and diazepane ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Diazepane Family

3-(4-Methyl-1,4-diazepan-1-yl)propanoic Acid

- CAS : 915923-47-6

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Key Differences: Substitution of the benzyl group with a methyl group reduces steric bulk and lipophilicity. This alteration may impact membrane permeability and target binding affinity. No biological activity data is reported in the evidence .

3-[4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl]propanoic Acid

- CAS : 874801-64-6

- Molecular Formula : C₁₃H₂₄N₂O₄

- Molecular Weight : 272.34 g/mol

- Key Differences : The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the diazepane nitrogen, making this compound a synthetic intermediate. The Boc group increases molecular weight and may reduce reactivity compared to the benzyl-substituted analogue .

3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic Acid

- CAS : 1227955-01-2

- Molecular Formula : C₁₄H₁₈F₃N₃O₂

- Molecular Weight : 317.31 g/mol

- This modification aligns with antimicrobial trends observed in chlorinated phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid from Streptomyces coelicolor) .

Functional Analogues with Propanoic Acid Moieties

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic Acid

- Key Structure: A quinoline core with a propanoic acid chain.

- Activity: Demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria, likely due to Mg²⁺ chelation capabilities. Unlike diazepane derivatives, the rigid quinoline scaffold may restrict conformational flexibility but enhance target specificity .

3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid

- Source: Marine actinomycete Streptomyces coelicolor.

- Activity : Exhibits selective antimicrobial effects against Escherichia coli and Staphylococcus aureus. Chlorination at the phenyl ring enhances electronegativity and microbial target inhibition, a feature absent in the benzyl-diazepane analogue .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison of Diazepane Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Biological Activity |

|---|---|---|---|---|---|

| 3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid | 874801-03-3 | C₁₅H₂₁N₂O₂ | 262.35 | Benzyl | Not explicitly reported |

| 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid | 915923-47-6 | C₉H₁₈N₂O₂ | 186.25 | Methyl | Not reported |

| 3-(4-Boc-1,4-diazepan-1-yl)propanoic acid | 874801-64-6 | C₁₃H₂₄N₂O₄ | 272.34 | tert-Butoxycarbonyl | Synthetic intermediate |

| 3-(Trifluoromethylpyridinyl-diazepane)propanoic acid | 1227955-01-2 | C₁₄H₁₈F₃N₃O₂ | 317.31 | Trifluoromethylpyridinyl | Potential antimicrobial |

Table 2. Functional Analogues with Antimicrobial Activity

Research Findings and Implications

- Structural Flexibility vs. In contrast, rigid scaffolds like quinoline () or chlorinated phenylpropanoic acids () prioritize target specificity .

- Role of Substituents : The benzyl group in the target compound enhances lipophilicity, which may improve blood-brain barrier penetration compared to methyl or Boc-protected analogues. However, chlorinated or trifluoromethyl groups (as in and ) offer stronger electronic effects for microbial enzyme inhibition .

- Synthetic Utility: Boc-protected derivatives (e.g., CAS 874801-64-6) are critical intermediates in peptide synthesis, highlighting the importance of the diazepane-propanoic acid framework in medicinal chemistry .

Biological Activity

3-(4-Benzyl-1,4-diazepan-1-yl)propanoic acid is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a benzyl group attached to a diazepane ring, which is further connected to a propanoic acid moiety. Its structure is significant for its interaction with biological targets.

The mechanism of action of this compound involves its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the benzyl group and the diazepane ring enhances its binding affinity to these targets, potentially leading to modulation of enzymatic activity or alteration of cellular signaling pathways.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further studies in infectious disease treatment. The exact mechanism by which it exerts these effects is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Properties

Preliminary studies suggest that this compound may have anticancer activity. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation. The compound's effectiveness varies with different cancer cell lines, indicating a need for more targeted research to understand its potential therapeutic applications.

3. Cardiovascular Effects

A derivative of this compound has been shown to have positive inotropic effects, enhancing cardiac contractility in isolated heart preparations. In a study comparing its effects to the standard drug milrinone, the compound demonstrated a significantly greater increase in stroke volume at certain concentrations . This suggests potential applications in treating heart failure or other cardiovascular conditions.

Comparative Analysis with Similar Compounds

The comparison highlights that while other compounds share structural similarities, this compound may offer unique biological activities due to its specific structural features.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study highlighted that compounds derived from this compound showed enhanced cardiac contractility compared to established drugs like milrinone. This was assessed using isolated rabbit heart preparations .

- Antimicrobial Evaluation : Another research focused on the antimicrobial effects demonstrated that this compound could inhibit the growth of various pathogens, suggesting it could be developed into an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.